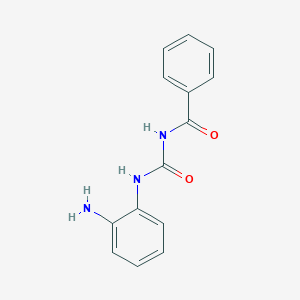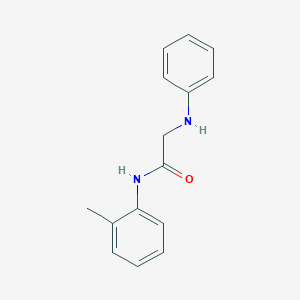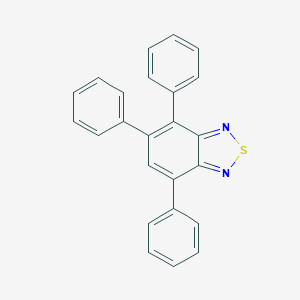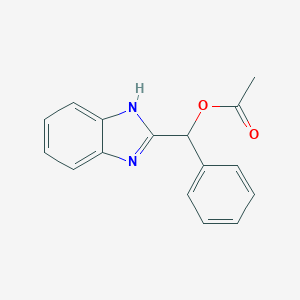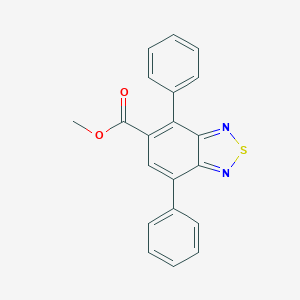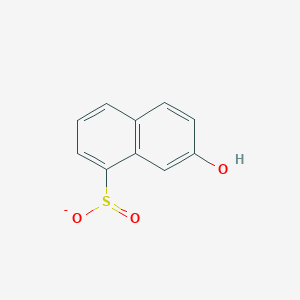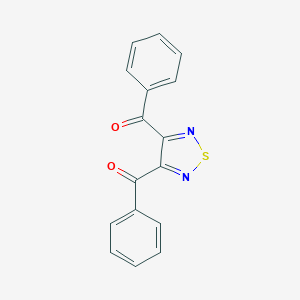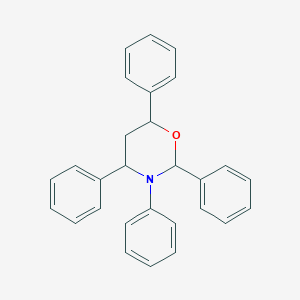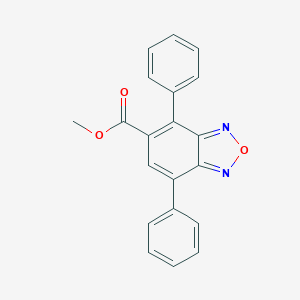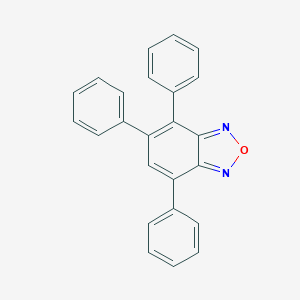
2-Chloro-9-propylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9-propylacridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acridine, which is a heterocyclic aromatic compound that has been widely used in medicinal chemistry due to its diverse biological activities.
Aplicaciones Científicas De Investigación
2-Chloro-9-propylacridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and antibacterial activities. Researchers have also investigated the use of 2-Chloro-9-propylacridine as a fluorescent probe for the detection of DNA and RNA.
Mecanismo De Acción
The mechanism of action of 2-Chloro-9-propylacridine is not fully understood, but it is believed to involve the intercalation of the compound into DNA and RNA molecules. This intercalation disrupts the normal functioning of these molecules, leading to inhibition of various biological processes. In addition, 2-Chloro-9-propylacridine has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-9-propylacridine has various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In addition, 2-Chloro-9-propylacridine has been shown to have antiviral and antibacterial activities, which could be useful in the development of new drugs for infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-9-propylacridine in lab experiments is its high solubility in organic solvents, which makes it easy to use in various assays. In addition, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-Chloro-9-propylacridine is its limited stability in aqueous solutions, which could affect its efficacy in certain assays.
Direcciones Futuras
There are several future directions for research on 2-Chloro-9-propylacridine. One area of interest is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. In addition, researchers could investigate the use of 2-Chloro-9-propylacridine as a fluorescent probe for the detection of other biomolecules such as proteins and lipids. Furthermore, the mechanism of action of 2-Chloro-9-propylacridine could be further elucidated to better understand its biological activities. Finally, the synthesis method of this compound could be optimized to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 2-Chloro-9-propylacridine involves the reaction of 9-propylacridine with thionyl chloride and hydrogen chloride gas. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and ethanol. This method of synthesis has been optimized by various researchers to improve the yield and purity of the compound.
Propiedades
Fórmula molecular |
C16H14ClN |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
2-chloro-9-propylacridine |
InChI |
InChI=1S/C16H14ClN/c1-2-5-12-13-6-3-4-7-15(13)18-16-9-8-11(17)10-14(12)16/h3-4,6-10H,2,5H2,1H3 |
Clave InChI |
RWVIFKGSOCUUAR-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
SMILES canónico |
CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
